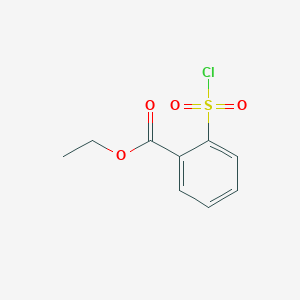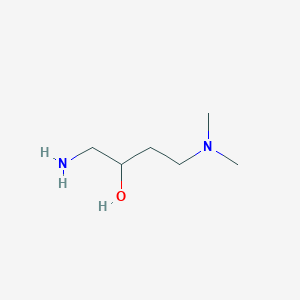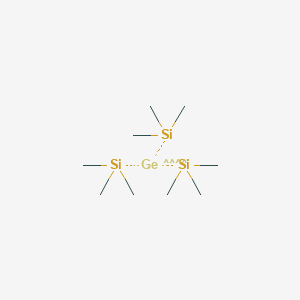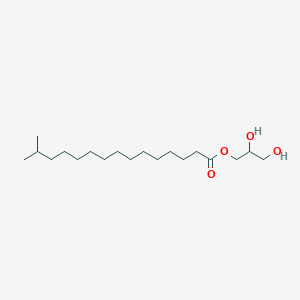
N-benzoilfenilalaninato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-benzoylphenylalaninate is a chemical compound with the molecular formula C18H19NO3 It is an ester derivative of phenylalanine, a naturally occurring amino acid
Aplicaciones Científicas De Investigación
Ethyl N-benzoylphenylalaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl N-benzoylphenylalaninate can be synthesized through the esterification of N-benzoylphenylalanine with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl N-benzoylphenylalaninate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Ethyl N-benzoylphenylalaninate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoylphenylalanine.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethyl N-benzoylphenylalaninate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce N-benzoylphenylalanine and ethanol. This process is facilitated by the catalytic residues within the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.
Comparación Con Compuestos Similares
N-benzoylphenylalanine: A direct precursor in the synthesis of ethyl N-benzoylphenylalaninate.
Ethyl phenylalaninate: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.
Benzyl alcohol derivatives: Result from the reduction of ethyl N-benzoylphenylalaninate.
Uniqueness: Ethyl N-benzoylphenylalaninate is unique due to its ester functionality combined with the benzoyl group, which imparts specific chemical properties such as increased hydrophobicity and potential for bioactivity. This makes it a valuable compound for studying enzyme interactions and developing new pharmaceuticals.
Propiedades
Número CAS |
19817-70-0 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
ethyl (2S)-2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)/t16-/m0/s1 |
Clave InChI |
WTVXOKSBXDTJEM-INIZCTEOSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


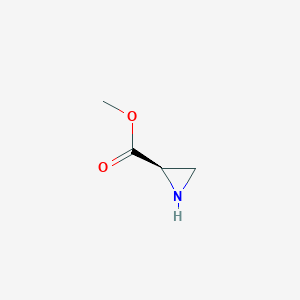


![2-(Chloromethyl)-5-fluorobenzo[d]thiazole](/img/structure/B34655.png)


